D-Talose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

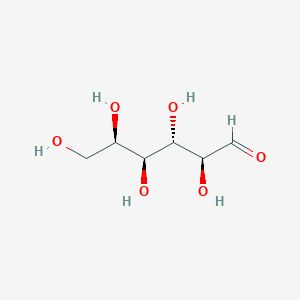

Aldehydo-D-talose is a rare sugar, specifically an aldohexose, which is a type of monosaccharide. It is the C-2 epimer of D-galactose, meaning it differs from D-galactose only in the configuration around the second carbon atom . The molecular formula of D-Talose is C6H12O6, and it has a molar mass of 180.16 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

Aldehydo-D-talose can be synthesized through the isomerization of D-galactose. This process involves the use of specific enzymes or chemical catalysts to rearrange the molecular structure of D-galactose to form D-talose . Another method involves the use of immobilized enzymes to convert L-psicose and D-tagatose into L-allose and this compound, respectively .

Industrial Production Methods

the methods mentioned above can be scaled up for industrial purposes, involving the use of bioreactors and immobilized enzyme systems to produce the compound in larger quantities .

化学反応の分析

Types of Reactions

Aldehydo-D-talose undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Aldehydo-D-talose can be oxidized using reagents such as nitric acid or bromine water to form aldonic acids.

Reduction: It can be reduced using reagents like sodium borohydride to form alditols.

Substitution: Various substitution reactions can occur, especially at the hydroxyl groups, using reagents like acetic anhydride or benzoyl chloride.

Major Products

Oxidation: Produces aldonic acids.

Reduction: Produces alditols.

Substitution: Produces esters or ethers depending on the substituent used.

科学的研究の応用

Synthesis of D-Talose

This compound can be synthesized from D-galactose through various methods, including enzymatic and chemical processes.

Chemical synthesis methods have also been developed. A notable method involves a four-step reaction to invert the hydroxyl group of D-galactose, achieving an overall yield of 58% .

Table 2: Chemical Synthesis Overview

| Method | Steps | Yield (%) |

|---|---|---|

| Modified Lattrell-Dax | 4 | 58 |

Biological Activities

This compound exhibits several beneficial biological properties, making it a candidate for various applications.

Antimicrobial Properties

Research indicates that this compound has antimicrobial effects, which could be leveraged in food preservation and pharmaceutical formulations .

Anti-Inflammatory Effects

Studies have suggested that this compound may also possess anti-inflammatory properties, making it valuable in therapeutic contexts .

Food Industry

This compound is explored as a low-calorie sweetener alternative due to its favorable sweetness profile and lower caloric content compared to traditional sugars . Its incorporation into food products can help reduce overall caloric intake while maintaining taste.

Pharmaceutical Applications

The unique properties of this compound allow for its use in drug formulations as a stabilizer or active ingredient. Its derivatives are being investigated for their potential in developing therapeutic agents against various diseases .

Table 3: Industrial Applications of this compound

| Sector | Application | Potential Benefits |

|---|---|---|

| Food | Low-calorie sweetener | Reduced caloric intake |

| Pharmaceuticals | Drug formulation | Enhanced stability |

| Biotechnology | Glycoconjugate production | Antitumor and antimicrobial activities |

Case Study: Enzymatic Production of this compound

A study conducted on the enzymatic conversion of D-galactose to this compound using RmCE reported a maximum yield of approximately 23 g/L with purity levels reaching 86% after optimization . This highlights the feasibility of scaling up production for industrial use.

Case Study: Application in Food Products

Incorporating this compound into food products has shown promise in maintaining sweetness while lowering caloric content, thus appealing to health-conscious consumers. The ongoing research aims to optimize formulations that maximize flavor while minimizing calories.

作用機序

The mechanism of action of D-Talose involves its interaction with specific enzymes and metabolic pathways. As a substrate for ribose-5-phosphate isomerase, it plays a role in the pentose phosphate pathway, which is crucial for cellular metabolism and the production of nucleotides . The exact molecular targets and pathways can vary depending on the specific biological context in which this compound is used .

類似化合物との比較

Aldehydo-D-talose is unique due to its specific epimeric relationship with D-galactose. Similar compounds include:

D-galactose: The C-2 epimer of D-talose.

D-allose: Another rare aldohexose with a different epimeric relationship.

D-psicose: A ketohexose that can be converted into this compound through enzymatic reactions.

These compounds share similar structural features but differ in their specific configurations and reactivity, making this compound a valuable compound for specialized applications in research and industry .

生物活性

D-Talose is a rare sugar that has gained attention in recent years due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its synthesis, enzymatic pathways, and applications in various fields.

Overview of this compound

This compound is an aldohexose sugar, structurally similar to D-galactose but differing in the configuration around the C2 carbon atom. It is classified as a rare sugar due to its limited natural occurrence and high production costs. The interest in this compound has surged because of its potential health benefits and applications in food and pharmaceutical industries.

Enzymatic Production

The enzymatic conversion of D-galactose to this compound has been demonstrated using specific enzymes from various microbial sources. For instance, a study identified a novel enzyme from Rhodothermus marinus (RmCE) that facilitates a one-step conversion from D-galactose to this compound. This reaction showed promising yield and purity, with a maximum yield of approximately 20% and a purity of over 99% at the beginning of the reaction .

Table 1: Enzymatic Conversion of D-Galactose to this compound

| Source | Enzyme | Yield (%) | Purity (%) |

|---|---|---|---|

| Rhodothermus marinus | RmCE | 20 | 99 |

Chemical Synthesis

Recent advancements have also explored chemical methods for synthesizing this compound. A study utilized molybdenum oxide as a catalyst to convert D-galactose into this compound with yields reaching 25% under optimized conditions . This method highlights the potential for cost-effective production strategies that could complement enzymatic processes.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity, making it a candidate for use as a food preservative and in pharmaceuticals. Its ability to inhibit the growth of certain bacteria has been documented, suggesting potential applications in preventing food spoilage and enhancing food safety.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions. The exact mechanisms through which this compound exerts these effects are still under investigation, but preliminary studies suggest it may modulate immune responses.

Case Study: Antimicrobial Activity

A study tested the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that this compound significantly inhibited bacterial growth at concentrations as low as 0.5% (w/v), demonstrating its potential as an effective antimicrobial agent .

Applications in Industry

This compound's unique properties make it suitable for various applications:

- Food Industry : As a low-calorie sweetener and preservative.

- Pharmaceuticals : In drug formulations due to its bioactive properties.

- Biotechnology : As a substrate for enzyme-catalyzed reactions in oligosaccharide synthesis.

特性

CAS番号 |

2595-98-4 |

|---|---|

分子式 |

C6H12O6 |

分子量 |

180.16 g/mol |

IUPAC名 |

(3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1 |

InChIキー |

WQZGKKKJIJFFOK-WHZQZERISA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

異性体SMILES |

C([C@@H]1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

同義語 |

D(+)-Talose; NSC 224293; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。